Ethyl 2-(2,4-dimethylphenylimino)acetate
Description
Ethyl 2-(2,4-dimethylphenylimino)acetate is a Schiff base derivative characterized by a phenylimino group substituted with 2,4-dimethyl moieties and an ethyl acetate ester. This compound belongs to a broader class of imine-containing molecules, which are pivotal in coordination chemistry, catalysis, and materials science due to their ability to act as ligands and their tunable electronic properties . The 2,4-dimethylphenyl substituent confers steric bulk and moderate electron-donating effects, while the ester group enhances solubility and reactivity in organic transformations.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethylphenyl)iminoacetate |
InChI |
InChI=1S/C12H15NO2/c1-4-15-12(14)8-13-11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3 |
InChI Key |
LCWFFOPJVTYKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Coordination Chemistry
Schiff bases with phenylimino groups are widely employed as ligands. Key comparisons include:
- Key Findings :
- The Cu(II) complex in exhibits bond lengths comparable to other Schiff base Cu complexes, suggesting similar electronic environments .
- Bulky substituents (e.g., 2,6-diisopropyl in ) increase steric hindrance, altering metal coordination preferences compared to the less hindered 2,4-dimethyl group in the target compound .
Ethyl Acetate Derivatives with Aromatic Substituents
Substituent effects on physical and chemical properties:
- Key Findings: Electron-donating groups (e.g., –NH₂ in , –N(CH₃)₂ in –11) enhance solubility and stabilize charge-transfer interactions, whereas electron-withdrawing groups (e.g., –CN in ) increase reactivity toward nucleophiles . The 2,4-dimethylphenylimino group in the target compound balances steric and electronic effects, making it less polar than –N(CH₃)₂ derivatives but more reactive than halogenated analogues .
Crystallographic and Supramolecular Comparisons
Crystal packing and intermolecular interactions:
- Key Findings: Halogen bonding (Cl···π, Br···π) in stabilizes the 2D network, a feature absent in non-halogenated analogues like the target compound . Hydrogen bonding in –11 (N–H···O) contrasts with the target compound’s reliance on van der Waals forces due to the lack of polar –NH or –OH groups .
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